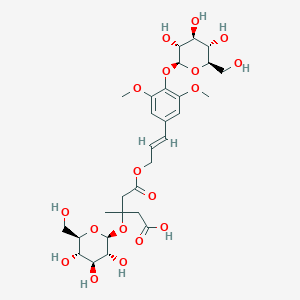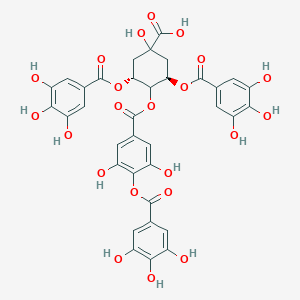
3,5-Di-O-galloyl-4-O-digalloylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Digalloyl-3, 5-di-O-galloylquinic acid, also known as 3, 5, 4, 4-tetragqa or 3, 5-g-4-digqa, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 4-O-Digalloyl-3, 5-di-O-galloylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-O-digalloyl-3, 5-di-O-galloylquinic acid is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Profiling and Characterization in Various Natural Sources
- Source Identification and Profiling: 3,5-Di-O-galloyl-4-O-digalloylquinic acid, along with other galloylquinic acids, has been profiled in green tea, tara tannin, and tannic acid. These studies have provided insights into the presence and structure of various galloylquinic acids in natural sources, contributing to a better understanding of their distribution and potential applications (Clifford, Stoupi, & Kuhnert, 2007).
Solid-Phase Extraction and Isolation Techniques
- Selective Extraction Methods: The compound has been a target in the development of selective solid-phase extraction methods, which are crucial for isolating specific compounds from complex mixtures in natural sources. This facilitates the study of such compounds in a more refined manner (Hussain et al., 2013).
Antioxidant Properties and Health Implications
- Antioxidant Activity: Investigations into the antioxidant properties of galloyl quinic derivatives, including this compound, have shown significant results. These compounds have displayed scavenging activities against various free radicals, indicating their potential as natural antioxidants in health and nutrition (Baratto et al., 2003).
Contributions to Medicinal Chemistry and Drug Discovery
- Potential in Drug Discovery: The presence of galloylquinic acids in various medicinal plants and their isolation for pharmacological studies underline the potential of these compounds, including this compound, in drug discovery and development (Bouchet, Levesque, & Pousset, 2000).
Impact on Cellular Processes and Disease Management
- Cellular Protection and Disease Management: Studies on related compounds like 3,5-dicaffeoylquinic acid have shown protective effects against cellular injuries and diseases, suggesting that similar compounds like this compound could have important roles in managing cellular stress and diseases (Zha et al., 2007).
Exploring Synthetic Pathways and Chemical Transformations
- Synthetic Techniques and Transformations: Research into the synthesis and transformation of compounds like this compound provides insights into the chemical pathways and reactions that these compounds undergo, which is vital for their application in various fields, including pharmacology and biochemistry (Raheem, Botting, Williamson, & Barron, 2011).
Eigenschaften
CAS-Nummer |
123134-19-0 |
|---|---|
Molekularformel |
C35H28O22 |
Molekulargewicht |
800.6 g/mol |
IUPAC-Name |
(3R,5R)-4-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(55-31(48)12-3-17(38)26(45)18(39)4-12)29(23)57-33(50)14-7-21(42)28(22(43)8-14)56-32(49)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29?,35?/m1/s1 |
InChI-Schlüssel |
IUPQNOUMMBZOED-JHZIIMIVSA-N |
Isomerische SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
| 123134-19-0 | |
Synonyme |
3,5,4,4-tetraGQA 3,5-di-O-galloyl-4-O-digalloylquinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


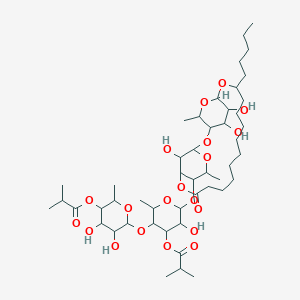
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
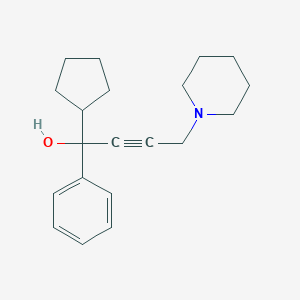
![5-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
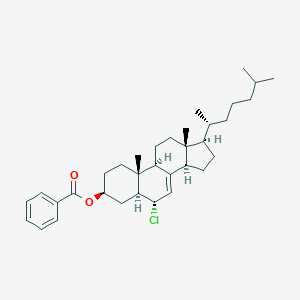
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
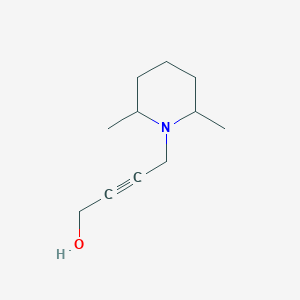
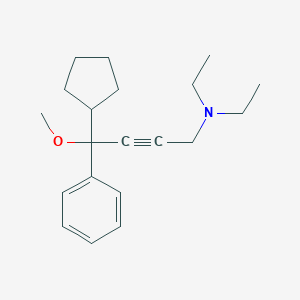

![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
